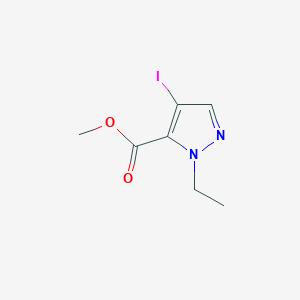

Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Description

Significance of Pyrazole (B372694) Scaffolds in Synthetic Organic Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a fundamental scaffold in organic chemistry. nih.govresearchgate.net The unique electronic properties and structural features of the pyrazole ring endow its derivatives with a wide range of biological activities, making them crucial components in the development of pharmaceuticals and agrochemicals. nih.govglobalresearchonline.net The pyrazole nucleus is a common motif in many commercially available drugs, highlighting its importance in medicinal chemistry. nih.gov

The versatility of the pyrazole scaffold stems from the ability to introduce a variety of substituents at different positions on the ring, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov Common synthetic strategies for constructing the pyrazole core include the condensation of 1,3-dicarbonyl compounds with hydrazines. sid.ir The reactivity of the pyrazole ring also allows for a wide array of post-synthetic modifications, further expanding the chemical space accessible to researchers.

Overview of Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate within Pyrazole Research Context

This compound is a polysubstituted pyrazole derivative. Its structure incorporates several key features that make it a valuable tool in synthetic chemistry. The N-ethyl group at position 1 and the methyl carboxylate group at position 5 are common modifications that can influence the compound's solubility and electronic properties. The iodine atom at the 4-position is of particular interest as it serves as a versatile handle for introducing further complexity into the molecule through various cross-coupling reactions. beilstein-journals.orgrsc.org While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests its role as a key intermediate in the synthesis of more complex, potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPJLHQOQGCXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Elucidation of Methyl 1 Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate

The synthesis of Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate would likely proceed through a multi-step sequence involving the formation of the pyrazole (B372694) core followed by functionalization. A plausible synthetic route could involve the initial synthesis of a pyrazole-5-carboxylate ester, followed by N-alkylation and subsequent iodination.

A general approach to substituted pyrazole-5-carboxylates involves the cyclocondensation of an appropriate β-enaminodiketone with a hydrazine (B178648) derivative. organic-chemistry.org For the target molecule, this could involve the reaction of a suitable precursor with ethylhydrazine (B1196685). Subsequent esterification or transesterification would yield the desired methyl ester.

The introduction of the ethyl group at the N1 position can be achieved through direct alkylation of the pyrazole nitrogen using an ethylating agent such as ethyl iodide or diethyl sulfate. pharmaguideline.com The final step would be the regioselective iodination at the C4 position. This can be accomplished using various iodinating agents, such as iodine in the presence of an oxidizing agent like nitric acid or periodic acid. beilstein-journals.org

Table 1: Plausible Synthetic Steps for this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Pyrazole Ring Formation | 1,3-dicarbonyl precursor, ethylhydrazine |

| 2 | Esterification | Methanol (B129727), acid catalyst |

| 3 | N-Ethylation | Ethyl iodide, base |

| 4 | C4-Iodination | Iodine, oxidizing agent |

Chemical Properties and Reactivity

The chemical properties of Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate are largely dictated by its functional groups. The pyrazole (B372694) ring itself is aromatic and relatively stable. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols under appropriate conditions.

The most significant feature in terms of reactivity is the carbon-iodine bond at the 4-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block in organic synthesis. beilstein-journals.orgrsc.org Reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings would allow for the introduction of aryl, alkyl, and alkynyl groups, respectively, at the 4-position. beilstein-journals.orgarkat-usa.org These transformations are fundamental in the construction of complex molecular architectures.

Chemical Reactivity and Transformations of Methyl 1 Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate

Reactivity at the Iodo Substituent (C-I bond)

The carbon-iodine (C-I) bond at the C4 position of the pyrazole (B372694) ring is the principal site for carbon-carbon and carbon-heteroatom bond formation. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for reactions involving organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are paramount for the functionalization of the 4-iodopyrazole (B32481) core, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the pyrazole C4 position and an aryl or vinyl group from a boronic acid or ester. While iodo-pyrazoles are effective substrates, reaction conditions must be optimized to mitigate a common side reaction: reductive dehalogenation. acs.org Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like XPhos, in the presence of a base such as K₃PO₄. commonorganicchemistry.com The reaction is versatile, accommodating a wide range of boronic acids to produce 4-arylpyrazole derivatives.

Sonogashira Coupling: The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, including 4-iodopyrazoles, to form C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes. researchgate.netorganic-chemistry.org For instance, 1,3-disubstituted-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) using a catalytic system of PdCl₂(PPh₃)₂ and CuI with an amine base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). researchgate.net This transformation yields 4-(phenylethynyl)pyrazole derivatives.

Heck-Mizoroki Reaction: This reaction creates a C-C bond by coupling the 4-iodopyrazole with an alkene. organic-chemistry.orgyoutube.com Studies on 1-protected-4-iodo-1H-pyrazoles have shown that the reaction proceeds efficiently with various alkenes, such as methyl acrylate, to yield 4-alkenyl-1H-pyrazoles. clockss.orgthieme-connect.de A common catalytic system for this transformation is Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a ligand like triethyl phosphite (B83602) (P(OEt)₃) and triethylamine as the base. clockss.org

Stille and Negishi Couplings: While the Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings are powerful methods for C-C bond formation with aryl iodides, specific examples detailing their application to Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate are not extensively documented in the reviewed literature. However, the known reactivity of the C-I bond on the pyrazole ring suggests these transformations are chemically feasible.

| Reaction | Coupling Partner | Typical Catalysts | Typical Base | Resulting Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | K₃PO₄, Na₂CO₃ | 4-Aryl/Vinyl-pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 4-Alkynyl-pyrazole |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ | Et₃N | 4-Alkenyl-pyrazole |

Although classical nucleophilic aromatic substitution (SₙAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group, the pyrazole system can undergo substitution under specific conditions. nih.govlibretexts.org A notable pathway for 4-iodopyrazoles is copper-catalyzed alkoxylation. nih.govsemanticscholar.org This reaction involves the direct coupling of 4-iodopyrazoles with various alcohols to form 4-alkoxypyrazoles. nih.gov Optimal conditions for this transformation have been identified as using a Copper(I) iodide (CuI) catalyst with a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, a strong base like potassium t-butoxide, and microwave irradiation to facilitate the reaction. nih.govsemanticscholar.org

Transformations Involving the Methyl Carboxylate Group

The methyl carboxylate group at the C5 position is a versatile handle for derivatization, allowing for modification into a range of other functional groups.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is typically achieved by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). mdpi.comjocpr.comresearchgate.net The resulting carboxylate salt is then neutralized with acid to yield the 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. mdpi.comchemicalbook.com This carboxylic acid serves as a key intermediate for the synthesis of other derivatives, such as amides and more complex esters. chemicalbook.com

The methyl carboxylate group is a precursor for various carboxylic acid derivatives.

Amides: The synthesis of amides from the methyl ester is most commonly achieved through a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. nih.gov The carboxylic acid is then activated, for example by conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. ciac.jl.cndergipark.org.tr This activated intermediate readily reacts with a primary or secondary amine to furnish the desired pyrazole-5-carboxamide. nih.govdergipark.org.tr

Hydrazides: The ester can be directly converted to the corresponding acid hydrazide. This is accomplished by reacting the methyl carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol (B145695) with heating. researchgate.netjmchemsci.com The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy (B1213986) group to form the pyrazole-5-carbohydrazide.

The electrophilic carbonyl carbon of the methyl carboxylate group is susceptible to attack by strong nucleophiles like Grignard reagents (R-MgBr). The expected reaction involves the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to eliminate methoxide (B1231860) and form a ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. Subsequent acidic workup yields a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent.

It is important to consider a potential competing pathway in which the Grignard reagent reacts with the C-I bond at the C4 position via metal-halogen exchange. The reaction outcome would depend on the specific Grignard reagent used and the precise reaction conditions.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. encyclopedia.pubnih.gov This structure possesses distinct electronic features that govern its reactivity. One nitrogen atom is considered "pyrrole-like" (N1 in this case, substituted with an ethyl group), with its lone pair of electrons contributing to the aromatic sextet. The other is "pyridine-like" (N2), with its lone pair residing in an sp² orbital in the plane of the ring, making it the primary center of basicity. nih.govmdpi.com The aromatic nature of the pyrazole core imparts considerable stability to the molecule. purkh.com The reactivity of this compound is dictated by the interplay of this inherent aromatic character and the electronic effects of its four substituents: the N1-ethyl group, the C4-iodo group, and the C5-methyl carboxylate group.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring

The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms. arkat-usa.orgksu.edu.sa However, in this compound, this position is already occupied by an iodine atom. Further electrophilic attack on the ring is therefore significantly hindered. Reactions would require harsh conditions and would likely be unselective, potentially targeting the less-activated C3 position. More common electrophilic reactions for this substrate involve transformations of the existing functional groups rather than substitution on the pyrazole carbon framework.

Reactivity involving the C4-Iodo Substituent: The iodine atom at the C4 position is the most reactive site for substitution, not by an electrophilic mechanism, but through transition-metal-catalyzed cross-coupling reactions, which are formally nucleophilic substitutions of the iodide. The C-I bond in 4-iodopyrazoles is susceptible to oxidative addition to low-valent transition metal complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Copper- and palladium-catalyzed reactions are particularly effective for the functionalization of 4-iodopyrazoles. nih.gov For instance, CuI-catalyzed coupling reactions can be used to introduce alkoxy groups at the C4 position. nih.gov

Below is a table summarizing typical nucleophilic substitution reactions demonstrated on 4-iodopyrazole scaffolds, which are analogous to the expected reactivity of this compound.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| O-Alkylation | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOBut, Alcohol | 4-Alkoxypyrazole | nih.gov |

| Sonogashira Coupling | Pd catalyst, CuI, Amine base, Terminal Alkyne | 4-Alkynylpyrazole | arkat-usa.org |

| Heterobiaryl Synthesis | Pd catalyst, Triorganoindium reagents | 4-Aryl/Heteroaryl-pyrazole | sigmaaldrich.com |

These reactions highlight that the primary substitution pathway for this molecule involves the versatile reactivity of the carbon-iodine bond, allowing for the introduction of a wide array of functional groups at the C4 position.

Stability and Aromatization Studies

The stability of the pyrazole ring is modulated by the electronic properties of its substituents.

N1-Ethyl Group: As an alkyl group, it acts as a weak electron-donating group through induction, slightly increasing the electron density of the ring.

C5-Methyl Carboxylate Group: This group is strongly electron-withdrawing through both resonance and induction, decreasing the electron density of the ring.

Protonation and Basicity Studies of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct chemical properties. The N1 atom, substituted with an ethyl group, is considered "pyrrole-like." Its lone pair is part of the aromatic π-system, making it non-basic. The N2 atom is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring and readily available for protonation. encyclopedia.pubnih.gov Consequently, N2 is the basic center of the molecule. ksu.edu.saresearchgate.net

The basicity of the N2 atom is highly dependent on the electronic effects of the substituents attached to the pyrazole ring. encyclopedia.pub

Electron-donating groups (EDGs) increase the electron density on the N2 atom, making it more basic. The N1-ethyl group has this effect.

Electron-withdrawing groups (EWGs) decrease the electron density on N2, reducing its basicity. Both the C4-iodo and the C5-methyl carboxylate groups are EWGs and are expected to significantly lower the basicity of the pyrazole. rsc.org

Given the presence of two strong EWGs and only one weak EDG, this compound is expected to be a weak base, significantly less basic than unsubstituted pyrazole or 1-ethylpyrazole. Protonation will occur reversibly on the N2 atom in an acidic medium.

The table below illustrates the general effect of substituents on the basicity of the pyrazole ring, as measured by the pKa of the conjugate acid (pyrazoliium ion).

| Compound | Substituent(s) | General Electronic Effect | Expected Basicity (Relative to Pyrazole) | Reference |

| Pyrazole | - | - | Baseline | ksu.edu.sa |

| 1-Methylpyrazole | N1-Methyl | Electron-donating | Higher | researchgate.net |

| 3-Nitropyrazole | C3-Nitro | Electron-withdrawing | Lower | researchgate.net |

| Pyrazole-3-carboxylic acid | C3-Carboxyl | Electron-withdrawing | Lower | researchgate.net |

| This compound | N1-Ethyl, C4-Iodo, C5-Carboxylate | Net Electron-withdrawing | Much Lower | Inferred |

Conclusion

Retrosynthetic Analysis of the this compound Framework

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on two primary steps: the formation of the pyrazole core and the subsequent introduction of the iodine atom. The most direct approach involves the synthesis of a precursor, Methyl 1-ethyl-1H-pyrazole-5-carboxylate, followed by a regioselective iodination at the C4 position.

This precursor, Methyl 1-ethyl-1H-pyrazole-5-carboxylate, can be conceptually disassembled through the breaking of the N-N and N-C bonds of the pyrazole ring. This leads back to two key synthons: an ethylhydrazine (B1196685) moiety and a three-carbon component derived from a β-dicarbonyl compound, specifically a derivative of 2,4-dioxovalerate. This approach aligns with classical pyrazole syntheses, such as the Knorr cyclocondensation.

Pyrazole Ring Formation Strategies

The construction of the pyrazole ring is a critical step, and various methodologies can be employed to achieve the desired 1,5-disubstituted pattern.

Knorr-Type Cyclocondensation Approaches

The Knorr pyrazole synthesis is a venerable and widely used method for constructing the pyrazole ring, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov In the context of synthesizing Methyl 1-ethyl-1H-pyrazole-5-carboxylate, this would involve the reaction of a methyl or ethyl ester of 2,4-dioxobutanoic acid with ethylhydrazine.

A significant challenge in the Knorr synthesis with unsymmetrical dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity. The reaction can potentially yield two regioisomers: the desired 1,5-disubstituted pyrazole and the corresponding 1,3-disubstituted isomer. The outcome is often influenced by the reaction conditions and the nature of the substituents on both reactants. Generally, the more reactive carbonyl group of the dicarbonyl compound preferentially reacts with the substituted nitrogen of the hydrazine.

For instance, the reaction of ethyl 2,4-dioxovalerate with hydrazine monohydrate has been shown to produce ethyl 3-methyl-1H-pyrazole-5-carboxylate in good yield. chemicalbook.com To obtain the target 1-ethyl derivative, ethylhydrazine would be used instead. The reaction typically proceeds by initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product(s) | Conditions | Yield | Reference |

| Ethyl 2,4-dioxovalerate | Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate and Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | Anhydrous ethanol (B145695), <5 °C | Not specified | chemicalbook.com |

| Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | EtOH/AcOH, 0 °C to rt | 74% | chemicalbook.com |

| Ethyl 2,4-dioxopentanoate | Hydrazine hydrate (B1144303) | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Ethanol, 0 °C | 97% | chemicalbook.com |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] Cycloaddition reactions represent another powerful strategy for the synthesis of five-membered heterocyclic rings like pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, nitrile imines, generated in situ from hydrazonoyl halides, are common 1,3-dipoles that can react with alkynes or alkenes.

To construct the this compound framework via this method, a suitable combination of a nitrile imine and a dipolarophile would be required. For instance, a nitrile imine derived from an ethylhydrazine precursor could react with a methyl or ethyl propiolate to furnish the pyrazole-5-carboxylate core. The regioselectivity of such cycloadditions is a critical consideration and is often controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. While a versatile method, finding specific literature precedents for the direct synthesis of the target molecule using this approach can be challenging.

Multicomponent Reaction Protocols for Pyrazole Core Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.

A potential MCR approach to the 1-ethyl-pyrazole-5-carboxylate scaffold could involve the condensation of an aldehyde, an active methylene (B1212753) compound (such as a malonate derivative), and ethylhydrazine. For example, a three-component reaction involving phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) has been reported for the synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives. nih.gov Adapting such a protocol to use ethylhydrazine and a suitable β-keto ester could potentially lead to the desired pyrazole core. The key advantage of MCRs lies in their operational simplicity and the ability to generate molecular diversity from readily available starting materials.

Regioselective Iodination at Position 4 of the Pyrazole Ring System

Once the Methyl 1-ethyl-1H-pyrazole-5-carboxylate core is assembled, the final step is the regioselective introduction of an iodine atom at the C4 position. The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack, particularly when positions 3 and 5 are substituted.

Electrophilic Iodination Techniques

A variety of electrophilic iodinating agents and conditions have been developed for the regioselective iodination of pyrazoles at the C4 position. The choice of reagent and conditions can be crucial to achieve high yield and selectivity, avoiding side reactions.

Iodine monochloride (ICl) is another powerful electrophilic iodinating agent. A method for the synthesis of 1-acyl-4-iodo-1H-pyrazoles involves the ICl-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. organic-chemistry.orgnih.gov This suggests that ICl is a potent reagent for introducing iodine at the C4 position. The reaction is typically carried out in a solvent like dichloromethane, and a base such as lithium carbonate may be added to neutralize the generated HCl. organic-chemistry.orgnih.gov

Other iodinating agents such as N-iodosuccinimide (NIS) can also be employed, often in the presence of an acid catalyst. The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the nature of the substituents already present. Electron-donating groups generally activate the ring towards iodination, while electron-withdrawing groups can deactivate it. The 1-ethyl and 5-methoxycarbonyl groups in the target precursor are expected to influence the reactivity of the C4 position.

Oxidant-Mediated Iodination Processes

The introduction of an iodine atom onto the pyrazole ring is a critical functionalization step. Electrophilic substitution on the pyrazole nucleus occurs preferentially at the C4 position due to its higher electron density compared to the C3 and C5 positions, which are influenced by the adjacent nitrogen atoms. Direct iodination using molecular iodine (I₂) is often slow and requires an oxidizing agent to generate a more potent electrophilic iodine species, thereby facilitating the reaction.

Several oxidant-mediated systems have been developed for the efficient and regioselective iodination of pyrazoles. nih.govresearchgate.net A common and effective method involves the use of elemental iodine in the presence of a strong oxidant. nih.gov Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) is a widely used oxidant for this purpose. nih.govnih.govrsc.orgnih.govwikipedia.orgresearchgate.netias.ac.in The reaction, typically performed in a solvent like acetonitrile (B52724), involves refluxing the pyrazole substrate with iodine and CAN, which leads to the exclusive formation of the 4-iodo derivative. nih.govrsc.org The proposed mechanism involves the oxidation of I₂ by Ce(IV) to generate an electrophilic iodine species (e.g., I⁺) that then attacks the electron-rich C4 position of the pyrazole ring.

Another effective approach utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with iodine. researchgate.netacs.orgnih.gov This system provides a mild and efficient route to 4-iodopyrazoles at room temperature, often with high yields. researchgate.net The hypervalent iodine compound activates the molecular iodine, enhancing its electrophilicity. researchgate.net

Green chemistry approaches have also been explored, using systems like hydrogen peroxide (H₂O₂) as a clean and environmentally benign oxidant with an iodine source (e.g., I₂ or NaI) in water. researchgate.netresearchgate.net This method avoids the use of harsh reagents and organic solvents, generating water as the only byproduct. researchgate.net The reaction conditions for these processes are summarized in the table below.

| Iodine Source | Oxidant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Reflux | High | nih.gov |

| I₂ | (Diacetoxyiodo)benzene (PIDA) | Dichloromethane (CH₂Cl₂) | Room Temp | High | researchgate.net |

| I₂ | Hydrogen Peroxide (H₂O₂) | Water | Room Temp | Good-Excellent | researchgate.net |

| NaI | Hydrogen Peroxide (H₂O₂) / H₂SO₄ (cat.) | Dichloromethane (CH₂Cl₂) | Not specified | High | researchgate.net |

Esterification and N-Alkylation Strategies for Side Chain Functionalization

Functionalization of the side chains, specifically the formation of the methyl ester and the introduction of the N-ethyl group, are key steps in the synthesis of the target molecule. These transformations must be planned carefully to avoid side reactions and ensure regiochemical control.

The methyl carboxylate group at the C5 position is typically introduced by esterification of the corresponding pyrazole-5-carboxylic acid. Several standard laboratory methods can be employed for this transformation.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed during the process.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-5-carbonyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to afford the methyl ester in high yield. This two-step procedure is often milder and faster than direct acid-catalyzed esterification.

The N-alkylation of a pyrazole ring presents a significant regioselectivity challenge. For a pyrazole with different substituents at the C3 and C5 positions (e.g., a hydrogen at C3 and a carboxylate at C5), there are two non-equivalent ring nitrogen atoms (N1 and N2) available for alkylation. Direct alkylation often leads to a mixture of the two possible regioisomers, which can be difficult to separate.

The regiochemical outcome of the N-alkylation is influenced by several factors, including:

Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at C5 would favor alkylation at N1.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylated products.

Commonly, N-alkylation is performed under basic conditions, where a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) is used to deprotonate the pyrazole N-H, generating a pyrazolate anion. This anion then reacts with an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typical for this reaction. While effective, this method can produce isomeric mixtures that necessitate chromatographic separation.

To overcome the challenge of regioselectivity, specific strategies have been developed. For instance, in some cases, the larger substituent directs the incoming alkyl group to the more distant nitrogen atom due to steric hindrance. The use of specific catalyst systems or enzymatic methods can also provide high regioselectivity, sometimes achieving ratios greater than 99:1 for the desired N1-alkylated product.

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yield and Selectivity

For the oxidant-mediated iodination , optimization focuses on the choice of oxidant and solvent to ensure complete conversion and exclusive C4-iodination. As noted, CAN in acetonitrile provides a reliable method for achieving high regioselectivity. nih.gov Green alternatives using H₂O₂ in water have been optimized to give excellent yields, demonstrating an environmentally friendly option. researchgate.net The reaction temperature and time are also critical; for instance, CAN-mediated reactions are often run at reflux to ensure completion, while hypervalent iodine-based methods can proceed efficiently at room temperature. nih.govresearchgate.net

In N-alkylation , achieving high regioselectivity is the primary optimization goal. Studies have shown that the choice of base and solvent system is crucial. For example, using potassium carbonate in DMSO has been reported to favor N1-alkylation for 3-substituted pyrazoles. The reaction temperature can also be adjusted to influence the isomer ratio, although this effect can be substrate-dependent. To avoid product mixtures altogether, a strategy involving a blocking group can be employed. A bulky, removable group can be installed at one nitrogen to force alkylation at the other, followed by deprotection. More advanced methods, such as enzymatic alkylation, offer near-perfect regioselectivity, representing a significant process optimization.

| Synthetic Step | Parameter to Optimize | Objective | Examples of Optimized Conditions |

|---|---|---|---|

| Iodination | Oxidant/Reagent | High Regioselectivity (C4) | I₂/CAN; I₂/PIDA; I₂/H₂O₂ |

| Iodination | Solvent & Temperature | High Yield & Reaction Rate | Acetonitrile at reflux; Water at room temp. |

| N-Ethylation | Base/Solvent System | High Regioselectivity (N1) | K₂CO₃/DMSO; Enzymatic catalysts |

| N-Ethylation | Ethylating Agent | Reactivity & Cost | Ethyl iodide, Diethyl sulfate |

| Esterification | Method | High Yield, Mild Conditions | SOCl₂ then MeOH; Acid-catalyzed esterification |

Stereochemical Control and Regioselectivity in Pyrazole Synthesis

Stereochemical Control

The target molecule, this compound, is achiral and contains no stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis. However, in the broader context of synthesizing complex pyrazole-containing molecules, particularly for pharmaceutical applications, the control of stereochemistry is of paramount importance. Asymmetric synthesis of pyrazole derivatives often focuses on creating chiral centers on substituents attached to the pyrazole core. For example, catalytic enantioselective methods have been developed for the functionalization of pyrazolones at the C4 position, creating a tetrasubstituted stereocenter with high enantiomeric excess. These methods typically employ chiral organocatalysts or metal complexes to control the facial selectivity of an attack on a prochiral substrate.

Regioselectivity

Regioselectivity is a central challenge in the synthesis of asymmetrically substituted pyrazoles like the target compound. It manifests at two key stages: the initial formation of the pyrazole ring and its subsequent N-alkylation.

Ring Formation: The most common synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. If an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, a mixture of two constitutional isomers can be formed. To synthesize a pyrazole-5-carboxylate precursor unambiguously, a starting material is chosen where the regiochemical outcome is fixed. For example, the reaction of a hydrazine with a β-keto ester derivative where the desired carboxylate group is already differentiated from the other carbonyl function ensures the formation of a single regioisomer.

Electrophilic Substitution: As discussed in section 2.3.2, the electrophilic iodination of the pyrazole ring is highly regioselective. The electronic properties of the pyrazole ring direct incoming electrophiles to the C4 position. This inherent selectivity simplifies the synthesis, as protection of other positions is generally not required.

N-Alkylation: This remains the most significant regiochemical hurdle. As detailed in section 2.4.2, the alkylation of an N-unsubstituted pyrazole bearing different C3 and C5 substituents (e.g., 4-iodo-1H-pyrazole-5-carboxylic acid methyl ester) can yield both N1-ethyl and N2-ethyl isomers. The final ratio of these products is a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed. Achieving high regioselectivity for the desired N1-isomer often requires careful optimization of the base, solvent, and temperature, or the use of advanced catalytic methods that offer catalyst-based control over the site of alkylation. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in both solution and the solid state. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular framework and spatial arrangement.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. For this compound, a cross-peak would be expected between the methylene (-CH₂-) and methyl (-CH₃) protons of the N-ethyl group, confirming their connectivity. The proton on the pyrazole ring (H-3) would likely appear as a singlet, showing no COSY correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For the title compound, HMQC/HSQC would link the proton signals of the N-ethyl group's methylene and methyl groups to their corresponding carbon signals. It would also connect the pyrazole ring proton to its carbon atom (C-3) and the protons of the methyl ester to the ester's methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methylene protons of the N-ethyl group correlating to the C-5 and C-1' carbons of the pyrazole ring.

The pyrazole ring proton (H-3) correlating to C-4, C-5, and the carbonyl carbon of the ester group.

The methyl protons of the ester group correlating to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which is invaluable for conformational analysis. For the title compound, NOESY could reveal through-space interactions between the protons of the N-ethyl group and the pyrazole ring, as well as with the methyl ester group, helping to define the preferred orientation of the substituents.

Solid-State NMR Applications

While solution-state NMR provides information on the averaged structure in a solvent, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. nih.gov For a halogenated compound like this compound, ssNMR can be particularly informative.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid state. Furthermore, ssNMR is sensitive to the local environment, and any polymorphism (different crystalline forms) would be detectable. The large quadrupole moment of the iodine nucleus (¹²⁷I) makes its direct observation challenging, but its influence on the chemical shifts of neighboring carbon atoms (C-4) can be observed and provide information about the C-I bond. nih.govnih.gov

Detailed Analysis of Chemical Shifts and Coupling Constants for Complex Structural Assignment

The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Based on data from analogous pyrazole derivatives, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | 7.5 - 8.0 | s | - |

| N-CH₂ | 4.2 - 4.5 | q | ~7.2 |

| O-CH₃ | 3.8 - 4.0 | s | - |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 165 |

| C-5 | 140 - 145 |

| C-3 | 135 - 140 |

| C-4 | 80 - 85 |

| O-CH₃ | 52 - 55 |

| N-CH₂ | 45 - 50 |

The electron-withdrawing effect of the iodine atom is expected to significantly shield the C-4 carbon, resulting in an upfield chemical shift. The ethyl group protons would exhibit a characteristic quartet for the methylene group (split by the three methyl protons) and a triplet for the methyl group (split by the two methylene protons), with a typical coupling constant of around 7.2 Hz. libretexts.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Characterization of Specific Functional Groups (e.g., carbonyl, pyrazole ring vibrations)

The FT-IR and Raman spectra of this compound would be dominated by several characteristic vibrational modes.

Carbonyl (C=O) Stretching: A strong absorption band is expected in the FT-IR spectrum in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

Pyrazole Ring Vibrations: The pyrazole ring exhibits a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected to appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are typically observed around 1290-1350 cm⁻¹. researchgate.net

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower wavenumbers.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often weak.

Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

|---|---|---|---|

| C-H Stretching (aliphatic) | 2850 - 3000 | Medium | Medium |

| C=O Stretching (ester) | 1720 - 1740 | Strong | Medium |

| C=N, C=C Stretching (ring) | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretching (ring) | 1290 - 1350 | Medium | Medium |

| C-O Stretching (ester) | 1100 - 1300 | Strong | Weak |

Investigation of Bonding and Molecular Interactions

Subtle shifts in the vibrational frequencies can provide insights into intermolecular interactions in the solid state, such as hydrogen bonding (if applicable) and dipole-dipole interactions. Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds involving heavy atoms, and would likely provide a more intense signal for the C-I bond compared to FT-IR. The complementary nature of FT-IR and Raman spectroscopy would thus offer a more complete picture of the vibrational properties of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical tool for confirming the molecular weight and elucidating the structure of synthesized compounds like this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact mass. This peak provides direct confirmation of the compound's elemental composition.

The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of substituents on the ring. researchgate.net For this compound, the fragmentation pathway would likely be initiated by the ionization of one of the nitrogen atoms or the carbonyl oxygen. Subsequent cleavage events are dictated by the stability of the resulting fragments.

Key fragmentation processes anticipated for this molecule include:

α-cleavage adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the N-ethyl bond, resulting in the loss of an ethyl radical (•CH₂CH₃).

Fission of the C-I bond, leading to the expulsion of an iodine radical (•I).

Cleavage of the pyrazole ring itself, a characteristic fragmentation pattern for such heterocyclic systems. researchgate.netresearchgate.net

The relative abundance of these fragment ions helps in piecing together the molecular structure. A proposed list of major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

Interactive Data Table: Proposed Mass Spectrometry Fragments

| Fragment Ion Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₇H₉IN₂O₂]⁺ | 296 |

| Loss of methoxy radical [M - •OCH₃]⁺ | [C₆H₆IN₂O]⁺ | 265 |

| Loss of ethyl radical [M - •C₂H₅]⁺ | [C₅H₄IN₂O₂]⁺ | 267 |

| Loss of iodine radical [M - •I]⁺ | [C₇H₉N₂O₂]⁺ | 169 |

| Loss of methoxycarbonyl radical [M - •COOCH₃]⁺ | [C₅H₆IN₂]⁺ | 237 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Compounds of this class, such as 4-iodo-1H-pyrazole, often crystallize in monoclinic or triclinic systems. mdpi.comnih.gov The pyrazole ring is inherently planar, and the substituents—the ethyl group at N1, the iodo group at C4, and the methyl carboxylate group at C5—will adopt specific orientations to minimize steric hindrance. The planarity of the pyrazole ring is a key feature, influencing the potential for intermolecular stacking interactions.

The table below summarizes crystallographic data for some analogous pyrazole structures, providing a reference for the expected parameters of the title compound.

Interactive Data Table: Crystallographic Data of Analogous Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-Iodo-1H-pyrazole | Tetragonal | I4₁/a | 16.712 | 16.712 | 7.112 | 90 | mdpi.com |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | 9.5408 | 9.5827 | 11.580 | 105.838 | mdpi.com |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | Triclinic | P-1 | 8.1338 | 8.1961 | 10.7933 | 83.308 | nih.gov |

| 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | Monoclinic | P2₁/c | 4.5811 | 19.734 | 11.812 | 101.181 | researchgate.net |

The molecule this compound is achiral. It does not possess any stereogenic centers (chiral carbons) or other elements of chirality such as axial or planar chirality. Therefore, the concept of absolute configuration is not applicable to this compound, as it exists as a single, non-chiral structure and does not have enantiomers.

The supramolecular architecture of crystalline pyrazole derivatives is governed by a variety of non-covalent intermolecular interactions. imedpub.com For this compound, the presence of an iodine atom, a carbonyl group, and the aromatic pyrazole ring suggests that several types of interactions will dictate its crystal packing.

Halogen Bonding: A prominent interaction expected in the crystal lattice is halogen bonding. The iodine atom at the C4 position is a strong halogen bond donor due to the region of positive electrostatic potential on its outermost surface (the σ-hole). This can lead to directional C−I···O or C−I···N interactions, where the iodine atom interacts with the lone pair of electrons on the carbonyl oxygen or a nitrogen atom of an adjacent pyrazole ring. semanticscholar.org These interactions are known to be significant in the crystal engineering of halogenated compounds. researchgate.netsemanticscholar.org

Weak Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like O-H or N-H, it can participate in weak C−H···O hydrogen bonds. The hydrogen atoms of the ethyl and methyl groups can interact with the carbonyl oxygen of the carboxylate group on neighboring molecules, contributing to the stability of the three-dimensional network. researchgate.netimedpub.com

π-π Stacking Interactions: The planar, electron-rich pyrazole ring can participate in π-π stacking interactions. However, the presence of bulky substituents like the iodo and ethyl groups might cause steric hindrance, potentially leading to offset or tilted stacking arrangements rather than a direct face-to-face overlap. In some related structures, significant π-π interactions are absent, with other forces like halogen and hydrogen bonding dominating the crystal packing. semanticscholar.org

Future Research Directions and Unexplored Avenues for Methyl 1 Ethyl 4 Iodo 1h Pyrazole 5 Carboxylate Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green and sustainable chemistry. benthamdirect.comresearchgate.net Future research on Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate will likely prioritize the development of eco-friendly synthetic protocols that are efficient, atom-economical, and utilize less hazardous materials. researchgate.netnih.gov

Conventional synthetic routes often involve harsh conditions, toxic reagents, and environmentally harmful solvents. benthamdirect.com The shift towards greener alternatives is not only an ethical imperative but also a practical one, often leading to improved yields and simplified procedures. researchgate.netnih.gov Research in this area could focus on several key strategies:

Green Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents. nih.govthieme-connect.com Aqueous synthesis of pyrazoles, for instance, has gained significant traction. thieme-connect.comacs.org

Renewable Energy Sources: Utilizing microwave irradiation and ultrasonication to accelerate reaction rates and reduce energy consumption. benthamdirect.comresearchgate.net

Recyclable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused, minimizing waste. researchgate.netnih.gov

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the product, which increases efficiency and reduces the number of isolation steps. nih.govmdpi.com

Table 1: Potential Sustainable Synthetic Approaches

| Strategy | Description | Potential Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to rapidly heat reaction mixtures. | Reduced reaction times, increased yields, and cleaner reactions. benthamdirect.com |

| Ultrasonic-Assisted Synthesis | Application of high-frequency sound waves to induce cavitation. | Enhanced reaction rates and yields, especially for heterogeneous reactions. benthamdirect.com |

| Aqueous Media Synthesis | Using water as a solvent. | Environmentally benign, low cost, and improved safety. thieme-connect.comacs.org |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Reduced cost and environmental impact associated with catalysts. mdpi.com |

| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved safety, scalability, and control over reaction parameters. mdpi.comgalchimia.com |

Exploration of Underutilized Reactivity Pathways and Functional Group Transformations

The molecular architecture of this compound offers multiple sites for chemical modification. The carbon-iodine bond at the C4 position is a particularly valuable handle for introducing molecular diversity through various cross-coupling reactions. While palladium-catalyzed arylations of 4-bromo and 4-iodopyrazoles have been described, a vast chemical space remains to be explored. rsc.org

Future research should systematically investigate a broader range of cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids, introducing aryl or vinyl groups. rsc.org

Sonogashira Coupling: To link the pyrazole (B372694) core to terminal alkynes, creating precursors for more complex structures. arkat-usa.org

Heck Coupling: For the reaction with alkenes.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing various amine functionalities.

Copper-Catalyzed Couplings: For C-O and C-S bond formation, expanding the range of accessible heteroatom-substituted derivatives. nih.gov

Beyond the C-I bond, the methyl ester at the C5 position is ripe for transformation. Hydrolysis to the corresponding carboxylic acid would provide a key intermediate for the synthesis of amides, esters, and other acid derivatives. Reduction of the ester could yield the corresponding alcohol, a versatile precursor for further functionalization.

Table 2: Potential Functional Group Transformations

| Site of Transformation | Reaction Type | Potential New Functional Group |

|---|---|---|

| C4-Iodine | Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Vinyl |

| C4-Iodine | Sonogashira Coupling | Alkynyl |

| C4-Iodine | Buchwald-Hartwig Amination | Primary/Secondary/Tertiary Amine |

| C4-Iodine | Copper-Catalyzed C-O Coupling | Alkoxy, Aryloxy nih.gov |

| C5-Carboxylate | Saponification then Amide Coupling | Amide |

| C5-Carboxylate | Reduction | Hydroxymethyl |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound and its derivatives, advanced computational modeling can accelerate discovery and rationalize experimental findings.

Future research in this domain could involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict electronic properties, reaction mechanisms, and spectroscopic data. This can help in understanding the regioselectivity of functionalization reactions and designing more efficient synthetic pathways. eurasianjournals.com

Molecular Docking and Dynamics: In the context of drug discovery, these simulations can predict how derivatives of the parent compound might bind to biological targets, guiding the design of new therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with biological activity or material properties, enabling the prediction of the performance of novel, unsynthesized compounds. nih.gov

Machine Learning (ML): Training ML algorithms on existing reaction data to predict the outcomes of new reactions, optimize conditions, or even propose novel retrosynthetic pathways for complex targets derived from this scaffold. nih.govresearchgate.net While data scarcity can be a challenge, transfer learning techniques show promise for improving predictions for specific reaction classes like heterocycle synthesis. nih.govchemrxiv.org

These computational approaches offer a cost-effective and efficient means to screen potential candidates and prioritize experimental efforts, ultimately accelerating the innovation cycle. eurasianjournals.com

Integration with Emerging Technologies in Organic Synthesis and Material Science

The intersection of organic chemistry with emerging technologies is creating new paradigms for synthesis and material innovation. This compound is well-positioned to be a part of this technological frontier.

Key areas for future exploration include:

Flow Chemistry: Transitioning synthetic steps from traditional batch reactors to continuous-flow systems can offer enhanced safety, better control over reaction parameters, and improved scalability. mdpi.comrsc.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of pyrazole derivatives has already been successfully demonstrated in flow systems. galchimia.comrsc.org

Photocatalysis: Visible-light photocatalysis offers a sustainable method for forming new chemical bonds under mild conditions. researchgate.netrsc.org This technology could unlock novel reactivity pathways for the functionalization of the pyrazole core or its substituents, such as direct C-H functionalization or novel cycloadditions. acs.orgnih.gov

Automated Synthesis Platforms: Integrating the synthesis of derivatives with robotic platforms and AI-driven algorithms can enable high-throughput experimentation and rapid optimization of molecular properties for specific applications.

Advanced Materials: Pyrazole-based ligands are known to form stable complexes with metals, making them attractive building blocks for Metal-Organic Frameworks (MOFs) and other coordination polymers. nih.gov Derivatives of this compound could be explored as linkers for creating novel materials with applications in gas storage, catalysis, or sensing. The conjugated π-system of the pyrazole ring also suggests potential for applications in organic electronics. acs.org

By embracing these emerging technologies, researchers can unlock the full potential of this versatile chemical scaffold, paving the way for new discoveries in medicine, agriculture, and material science.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns. The iodine atom induces distinct deshielding in adjacent protons .

- IR : Verify ester carbonyl (~1700 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

- X-ray Crystallography : Use SHELX for structure refinement. For example, SHELXL can resolve positional disorder in the ethyl or methyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

How can reaction conditions be optimized to improve yields?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency compared to THF .

- Catalysis : Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling for functionalizing the pyrazole core .

- Temperature Control : Low temperatures (-20°C) during iodination reduce side reactions like diiodination .

- Workflow Tools : Use design of experiments (DoE) to model variables (e.g., time, equivalents) and identify optimal conditions .

How to resolve contradictions in spectral data during structural elucidation?

Q. Advanced

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-311++G** level) .

- Crystallographic Refinement : Address disorder or thermal motion artifacts in X-ray data using SHELXL’s PART instruction .

- Dynamic NMR : Analyze coalescence temperatures for conformational exchange in flexible substituents .

What computational methods are suitable for studying reactivity and intermolecular interactions?

Q. Advanced

- DFT Calculations : Simulate reaction pathways (e.g., iodination transition states) using B3LYP functionals to predict regioselectivity .

- Molecular Docking : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- Mercury CSD : Analyze hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystal packing for cocrystal engineering .

How to analyze hydrogen bonding and crystal packing in this compound?

Q. Advanced

- Graph Set Analysis : Use Mercury CSD’s "Packing Feature" tool to identify recurring motifs like C–I···π interactions or N–H···O hydrogen bonds .

- Twinning Analysis : For poorly diffracting crystals, refine twinned data in SHELXL using HKLF5 format .

- Void Mapping : Quantify solvent-accessible voids (>10 ų) to assess stability and hydrate formation risks .

What purification techniques are recommended for isolating this compound?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 4:6) to separate iodinated products from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- HPLC-Prep : For chiral resolution, employ a CHIRALPAK® AD-H column with heptane/IPA mobile phase .

How to mitigate hazards associated with synthetic byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.